2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide
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Overview
Description
2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide is an organic compound characterized by the presence of a phenyl group, a butanamide backbone, and a trifluoroethyl substituent. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide typically involves the reaction of a phenyl-substituted butanamide with a trifluoroethylating agent. One common method is the nucleophilic substitution reaction where the butanamide is treated with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoroethyl group.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbutanamide: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
N-(2,2,2-Trifluoroethyl)butanamide: Similar structure but without the phenyl group, leading to different biological activities.
Uniqueness
2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the phenyl group can participate in π-π interactions, making it a versatile compound in various applications.
Biological Activity
2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide is an organic compound notable for its unique trifluoroethyl group and phenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Phenyl Group : Contributes to π-π interactions and lipophilicity.
- Trifluoroethyl Group : Enhances stability and modifies the compound's reactivity.
The mechanism of action for this compound primarily involves its interaction with specific biological targets. The trifluoroethyl group increases the lipophilicity of the molecule, allowing it to effectively interact with hydrophobic regions of proteins or enzymes. This interaction may lead to modulation or inhibition of enzyme activity across various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits potential enzyme inhibition properties. The compound has been investigated for its ability to inhibit certain enzymes involved in inflammatory pathways and cancer progression. For instance:
- JAK Inhibition : Compounds with similar structures have shown efficacy in inhibiting Janus Kinases (JAKs), which are critical in mediating inflammatory responses and are implicated in various diseases such as rheumatoid arthritis and cancers .
Receptor Binding
The binding affinity of this compound to various receptors has also been explored. Its structural analogs have demonstrated activity at dopamine receptors but with varying selectivity profiles. Notably:
- Dopamine Receptors : Studies have shown that analogs with trifluoroethyl substitutions can modulate receptor activity without significant selectivity for specific dopamine receptor subtypes .
Study on JAK Inhibition
A study focused on the structure-activity relationship (SAR) of compounds similar to this compound revealed significant inhibition against JAK family kinases. The most potent derivatives displayed IC50 values in the low nanomolar range. The findings suggest that modifications to the phenyl and trifluoroethyl groups can enhance biological activity while maintaining selectivity .
Relaxant Effects in Vascular Studies
In vascular studies involving isolated rabbit arteries, compounds structurally related to this compound exhibited relaxant effects. These studies indicated that while these compounds could induce relaxation in vascular smooth muscle tissues, they lacked selectivity for dopamine receptors .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Phenyl group + Trifluoroethyl group | Enzyme inhibition; receptor binding |
2-Phenylbutanamide | Lacks trifluoroethyl group | Limited biological activity |
N-(2,2,2-Trifluoroethyl)butanamide | Lacks phenyl group | Different receptor interactions |
Properties
IUPAC Name |
2-phenyl-N-(2,2,2-trifluoroethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-2-10(9-6-4-3-5-7-9)11(17)16-8-12(13,14)15/h3-7,10H,2,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTZUZYGAOEKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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